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In the intricate landscape of non-coding RNAs, the SNORD116 and SNORD115 gene clusters,

located within the Prader-Willi syndrome (PWS) critical region on chromosome 15, have

emerged as key players in neurodevelopment and disease. While structurally related as C/D

box small nucleolar RNAs (snoRNAs), their functional roles exhibit significant divergence. This

guide provides a comprehensive comparison of SNORD116 and SNORD115, detailing their

distinct molecular functions, differential involvement in PWS, and the experimental

methodologies used to elucidate their activities.
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Feature SNORD116 Cluster SNORD115 Cluster

Primary Disease Association
Prader-Willi Syndrome (PWS)

[1][2]

Role in PWS is less clear and

debated[1][2]

Primary Proposed Function

Regulation of gene expression,

potentially including alternative

splicing[3][4]

Regulation of alternative

splicing and editing of

serotonin receptor 2C

(HTR2C) pre-mRNA[5][6]

Key Downstream Targets
MAGEL2, NHLH2, PCSK1[1]

[7][8]
HTR2C pre-mRNA[5][6][9][10]

Mechanism of Accumulation
Apparent stabilization during

neuronal differentiation[2][11]

Increased host-gene

(SNHG14) expression during

neuronal differentiation[2][11]

Deciphering the Molecular Mechanisms: A Deeper
Dive
The functional differences between SNORD116 and SNORD115 are rooted in their distinct

molecular interactions and downstream effects.

SNORD116: A Master Regulator in Prader-Willi
Syndrome
The loss of paternal expression of the SNORD116 cluster is a primary cause of Prader-Willi

syndrome, a complex neurodevelopmental disorder characterized by hyperphagia, cognitive

impairment, and developmental delay.[1][2] SNORD116 is thought to exert its influence through

the regulation of a network of downstream genes.

Recent studies have identified several key targets of SNORD116, including:

MAGEL2: The expression of MAGEL2, a gene also implicated in a PWS-like condition called

Schaaf-Yang syndrome, is significantly reduced in the absence of SNORD116.[1][12] This

suggests a crucial role for the SNORD116-MAGEL2 axis in the pathology of PWS.
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NHLH2 and PCSK1: Evidence suggests that SNORD116 may regulate the expression of

NHLH2, a transcription factor, and its downstream target PCSK1, a prohormone convertase

involved in the processing of hormones that regulate appetite and metabolism.[13][14]

The precise mechanism by which SNORD116 regulates these genes is still under investigation,

but it is hypothesized to involve the modulation of mRNA stability or translation.

Below is a diagram illustrating the proposed signaling pathway of SNORD116.
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Proposed signaling pathway of SNORD116.
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SNORD115: A Contentious Role in Serotonin Receptor
Regulation
The SNORD115 cluster has been proposed to regulate the alternative splicing of the pre-

mRNA for the serotonin receptor 2C (HTR2C).[5][6] This receptor plays a critical role in mood,

appetite, and other neurological functions. The theory posits that SNORD115 binds to a

specific site on the HTR2C pre-mRNA, influencing which version of the receptor protein is

produced.

However, this role has been a subject of debate, with some studies in mouse models failing to

find strong evidence for a significant impact of SNORD115 on HTR2C splicing.[5] This

discrepancy may be due to species-specific differences or the complexity of the regulatory

mechanisms involved.

The following diagram illustrates the proposed, though debated, mechanism of SNORD115

action on HTR2C pre-mRNA.
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Proposed mechanism of SNORD115 action on HTR2C pre-mRNA.
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Quantitative Insights: Gene Expression Changes
A study by Falaleeva and colleagues (2015) utilized a genome-wide splice array to investigate

the impact of overexpressing SNORD116 and SNORD115, both individually and together, in

HEK293T cells.[3] The results revealed that SNORD116 overexpression led to changes in the

expression of 274 genes, while the co-expression of SNORD116 and SNORD115 altered the

expression of 415 genes, with only a partial overlap of 23 genes.[3] This suggests a complex

interplay and potential synergistic or antagonistic effects between the two snoRNA clusters.

Table 1: Overlap of Differentially Expressed Genes Upon snoRNA Overexpression[3]

Condition
Number of Differentially
Expressed Genes

Overlap with SNORD116
alone

SNORD116 overexpression 274 -

SNORD116 + SNORD115 co-

expression
415 23

Data from Falaleeva et al., 2015. The study used a genome-wide splice array in HEK293T

cells.

Experimental Corner: Protocols for snoRNA
Analysis
The study of SNORD116 and SNORD115 function relies on a variety of molecular biology

techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Investigating snoRNA
Function
A typical experimental workflow to elucidate the function of a snoRNA cluster like SNORD116

or SNORD115 involves several key steps, from genetic manipulation to functional analysis.
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Start: Hypothesis on snoRNA function
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A typical experimental workflow for snoRNA functional analysis.

Detailed Methodologies
1. Northern Blotting for snoRNA Detection
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Northern blotting is a classic technique to detect and quantify specific RNA molecules. For

small RNAs like snoRNAs, this method provides information on both size and abundance.

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a

commercial kit optimized for small RNA recovery.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA samples on a

15% denaturing polyacrylamide gel containing 8 M urea. This ensures that the RNA is

separated based on size alone, without interference from secondary structures.

RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon

membrane via electroblotting.

UV Crosslinking: Permanently fix the RNA to the membrane using ultraviolet (UV)

crosslinking.

Probe Labeling: Prepare a DNA or RNA probe complementary to the snoRNA of interest. The

probe is typically labeled with a non-radioactive tag like digoxigenin (DIG) or biotin, or with a

radioactive isotope like 32P.

Hybridization: Incubate the membrane with the labeled probe in a hybridization solution at an

optimized temperature to allow the probe to bind specifically to the target snoRNA.

Washing: Wash the membrane to remove any unbound probe. The stringency of the washes

(salt concentration and temperature) is critical for ensuring specific detection.

Detection: Detect the signal from the hybridized probe. For DIG-labeled probes, this involves

incubation with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

followed by the addition of a chemiluminescent substrate. The signal is then captured using

an imager.

2. Reverse Transcription Quantitative PCR (RT-qPCR) for snoRNA Quantification

RT-qPCR is a highly sensitive and specific method for quantifying RNA levels. For small RNAs,

a stem-loop RT primer is often used to increase the specificity of the reverse transcription step.
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RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting

and treat with DNase I to remove any contaminating genomic DNA.

Stem-Loop Reverse Transcription: Reverse transcribe the RNA using a snoRNA-specific

stem-loop RT primer and a reverse transcriptase enzyme. The stem-loop structure of the

primer provides specificity for the mature snoRNA.

Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the snoRNA and

a universal reverse primer that binds to the stem-loop portion of the RT primer. A fluorescent

dye like SYBR Green or a sequence-specific probe (e.g., TaqMan) is used to monitor the

amplification in real-time.

Data Analysis: Determine the expression level of the target snoRNA relative to a stable

reference gene (e.g., a small nuclear RNA like U6) using the ΔΔCt method.

3. Analysis of Alternative Splicing

To investigate the role of snoRNAs in alternative splicing, high-throughput RNA sequencing

(RNA-seq) is the method of choice.

RNA Extraction and Library Preparation: Isolate total RNA and prepare a sequencing library.

It is important to perform ribosomal RNA (rRNA) depletion to enrich for other RNA species.

High-Throughput Sequencing: Sequence the prepared library on a next-generation

sequencing platform.

Data Analysis:

Quality Control: Assess the quality of the raw sequencing reads.

Alignment: Align the reads to a reference genome.

Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, LeafCutter) to identify

and quantify alternative splicing events (e.g., exon skipping, intron retention) between

different conditions (e.g., snoRNA knockout vs. control).
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Statistical Analysis: Determine the statistical significance of the observed changes in

splicing.

Concluding Remarks
The SNORD116 and SNORD115 clusters, despite their proximity and structural similarity, play

distinct and complex roles in cellular function and disease. While the link between SNORD116

and Prader-Willi syndrome is well-established, the precise functions of both clusters are still

being actively investigated. The continued application of advanced molecular and

computational techniques will be crucial to fully unravel the intricate mechanisms by which

these fascinating non-coding RNAs regulate gene expression and contribute to human health

and disease. This comparative guide provides a framework for understanding the current

knowledge and the experimental approaches that will drive future discoveries in this exciting

field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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